
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-fluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H13FO2 It is a fluorinated ester derived from cyclohexane, characterized by the presence of a fluorine atom attached to the cyclohexane ring and a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-fluorocyclohexanecarboxylate typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atom. The resulting 1-fluorocyclohexanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 1-fluorocyclohexanecarboxylate.
Industrial Production Methods: Industrial production of methyl 1-fluorocyclohexanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The fluorination step is carefully monitored to prevent over-fluorination, and the esterification is optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-fluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux.
Major Products:
Substitution: Substituted cyclohexanecarboxylates.
Reduction: 1-fluorocyclohexanemethanol.
Hydrolysis: 1-fluorocyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 1-fluorocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying enzyme-substrate interactions due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mecanismo De Acción
The mechanism of action of methyl 1-fluorocyclohexanecarboxylate involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Methyl 1-fluorocyclohexanecarboxylate can be compared with other fluorinated cyclohexane derivatives:
Methyl 1-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. Fluorine provides different electronic properties and reactivity.
Methyl 1-bromocyclohexanecarboxylate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.
Methyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of fluorine, resulting in different hydrogen bonding capabilities and reactivity.
The uniqueness of methyl 1-fluorocyclohexanecarboxylate lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and hydroxylated counterparts.
Propiedades
Número CAS |
117169-32-1 |
|---|---|
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
methyl 1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
Clave InChI |
JQIUNWJLWSJMCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)F |
SMILES canónico |
COC(=O)C1(CCCCC1)F |
Sinónimos |
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



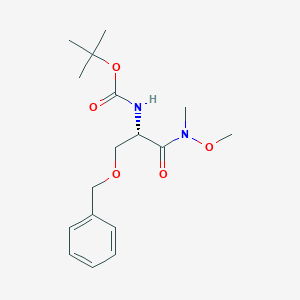
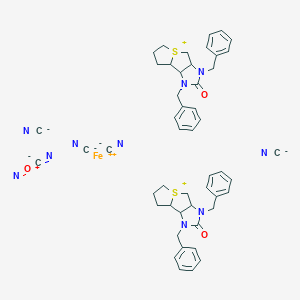
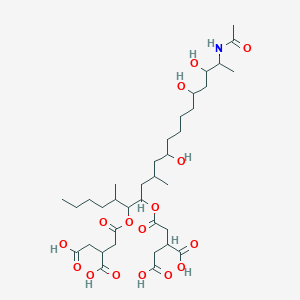

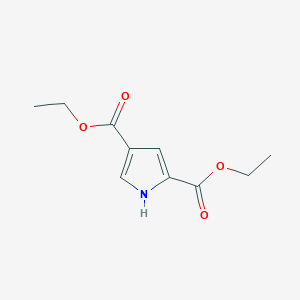
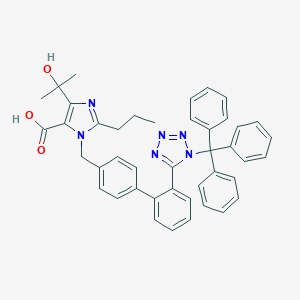
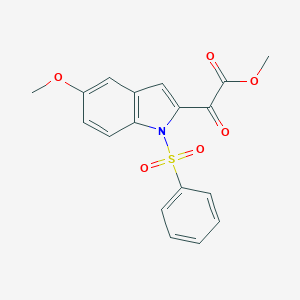

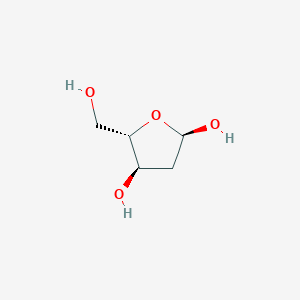

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)


